1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with dichloro and trifluoromethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the halogenation of 4-chlorotrifluoromethyl benzene to produce 2,6-dichloro-4-trifluoromethyl aniline . This intermediate is then subjected to a series of reactions, including diazotization and cyclization, to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is structurally similar and is used as an intermediate in the synthesis of various pyrazole derivatives.
Bistriflimide: Known for its use in ionic liquids and lithium-ion batteries, it shares the trifluoromethanesulfonyl group with the target compound.
Uniqueness
1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
110237-65-5 |
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Molecular Formula |
C10H6Cl2F3N3O2S |
Molecular Weight |
360.14 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H6Cl2F3N3O2S/c11-6-3-5(21(19,20)10(13,14)15)4-7(12)9(6)18-8(16)1-2-17-18/h1-4H,16H2 |
InChI Key |
TXEPFSOEVINEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C2=C(C=C(C=C2Cl)S(=O)(=O)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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